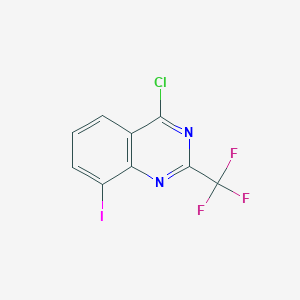
2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid is a heterocyclic compound that features both a thiazole ring and a bromopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the bromopyridine group. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions to form the thiazole ring. The bromopyridine group can then be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and ligands like triphenylphosphine (PPh3) in the presence of bases such as potassium phosphate (K3PO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds or other complex structures .
科学研究应用
2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can enhance binding affinity to certain targets, while the thiazole ring can contribute to the overall stability and bioavailability of the compound .
相似化合物的比较
2-(4-Pyridyl)thiazole-4-carboxylic Acid: Similar structure but lacks the bromine atom, which can affect its reactivity and applications.
2-(2-Chloropyridin-4-yl)thiazole-4-carboxylic Acid: Similar structure with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
2-(2-Fluoropyridin-4-yl)thiazole-4-carboxylic Acid: Similar structure with a fluorine atom, which can affect its electronic properties and interactions with biological targets.
Uniqueness: The presence of the bromine atom in 2-(2-Bromopyridin-4-yl)thiazole-4-carboxylic Acid makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity and selectivity in biological systems .
属性
分子式 |
C9H5BrN2O2S |
|---|---|
分子量 |
285.12 g/mol |
IUPAC 名称 |
2-(2-bromopyridin-4-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-3-5(1-2-11-7)8-12-6(4-15-8)9(13)14/h1-4H,(H,13,14) |
InChI 键 |
YGHLZYJEOPPKKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1C2=NC(=CS2)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)


![4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13666367.png)


![Benzyl 5-Chlorospiro[Indoline-3,4-Piperidine]-1-Carboxylate](/img/structure/B13666382.png)

![6'-Chloro-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13666398.png)

![Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13666404.png)



